1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one
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Overview
Description
1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one is a nitrogen-containing heterocyclic compound. This compound features a fused ring system combining a pyrrole and a pyrazole ring, making it an interesting subject for various chemical and biological studies. Its unique structure lends itself to a variety of applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of a pyrrole derivative with a hydrazine compound, followed by cyclization under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the output.
Chemical Reactions Analysis
Types of Reactions: 1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated or ketone derivatives, while reduction results in the formation of amine or alcohol derivatives.
Scientific Research Applications
1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one exerts its effects varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, the compound may inhibit the activity of a particular enzyme, thereby reducing inflammation or preventing cancer cell proliferation .
Comparison with Similar Compounds
1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one can be compared with other similar nitrogen-containing heterocycles:
Pyrrolopyrazine: Another fused ring system with similar biological activities but different structural features.
Pyrrolopyridine: Known for its use in pharmaceuticals, this compound has a different nitrogen arrangement.
Indole: A widely studied compound with significant biological activity, but with a different ring structure.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties, which make it particularly useful in certain applications where other compounds may not be as effective.
Properties
Molecular Formula |
C6H8N2O |
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Molecular Weight |
124.14 g/mol |
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[1,2-b]pyrazol-2-one |
InChI |
InChI=1S/C6H8N2O/c9-6-4-5-2-1-3-8(5)7-6/h4H,1-3H2,(H,7,9) |
InChI Key |
GLQKDRCOQJDVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=O)NN2C1 |
Origin of Product |
United States |
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